molecular formula C7H13NO3 B3322508 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)- CAS No. 146432-17-9

1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-

Cat. No.: B3322508
CAS No.: 146432-17-9
M. Wt: 159.18 g/mol
InChI Key: LIEYNOJBDICZQM-LURJTMIESA-N
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Description

Contextualization of Chiral α-Hydroxy Ketones in Stereoselective Transformations

Chiral α-hydroxy ketones are a pivotal class of organic compounds characterized by a hydroxyl group adjacent to a carbonyl functionality, with the carbon bearing the hydroxyl group being a stereocenter. These motifs are not only prevalent in a variety of natural products and biologically active molecules but also serve as versatile synthetic intermediates. nih.gov Their utility stems from the presence of two adjacent functional groups, which can be readily transformed into other valuable moieties such as 1,2-diols, amino alcohols, and epoxides. nih.gov

The stereoselective synthesis of α-hydroxy ketones is of paramount importance, as the biological activity of molecules containing these fragments is often dependent on their absolute stereochemistry. nih.gov Consequently, a diverse array of synthetic methodologies has been developed to access these compounds in high enantiomeric purity. These methods include the asymmetric oxidation of enolates, the kinetic resolution of racemic α-hydroxy ketones, and biocatalytic approaches. google.com Biocatalytic strategies, in particular, have gained significant traction due to their high selectivity and environmentally benign nature. nih.govresearchgate.netrsc.org Enzymes such as lyases and oxidoreductases can facilitate the synthesis of enantiopure α-hydroxy ketones with high efficiency. nih.gov

Significance of Morpholine (B109124) Scaffolds in Asymmetric Catalysis and Organic Frameworks

The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its incorporation into a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. Furthermore, the morpholine moiety is a key component in a number of approved pharmaceutical agents.

In the realm of asymmetric catalysis, chiral morpholine derivatives have been employed as ligands for metal-catalyzed reactions and as organocatalysts. nih.govmdpi.com The rigid conformation of the morpholine ring can provide a well-defined chiral environment, enabling high levels of stereocontrol in chemical transformations. nih.govrsc.org The development of efficient synthetic routes to enantiomerically pure morpholines is therefore a significant area of research. nih.govrsc.org Methodologies such as asymmetric hydrogenation of dehydromorpholines have proven effective in accessing these valuable chiral building blocks. nih.govrsc.org

Structural Elucidation and Stereochemical Considerations for 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-

The compound 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)- features the core structure of an α-hydroxy ketone, with a morpholine ring attached to the carbonyl carbon and a methyl group at the chiral center. The "(2S)-" designation specifies the absolute configuration at the stereogenic carbon bearing the hydroxyl group.

The structural elucidation of such a molecule would typically involve a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be instrumental in confirming the connectivity of the atoms and providing information about the local chemical environment of each nucleus. Infrared (IR) spectroscopy would show characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups. Mass spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the molecule. To unambiguously determine the three-dimensional structure and confirm the (2S)-stereochemistry, X-ray crystallography of a suitable single crystal would be the definitive method.

Table 1: Key Structural Features of 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-

FeatureDescription
Chemical Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Functional Groups Hydroxyl (-OH), Ketone (C=O), Amine (tertiary, within morpholine)
Chiral Center Carbon-2, bearing the hydroxyl group
Stereochemistry (S)-configuration
Core Scaffolds α-Hydroxy Ketone, Morpholine

Overview of Research Directions and Methodological Approaches for Chiral Building Blocks

The demand for enantiomerically pure compounds continues to drive innovation in the field of asymmetric synthesis. Research in this area is broadly focused on the development of novel and efficient methods for the construction of chiral molecules. Key research directions include the design of new chiral catalysts (both metal-based and organocatalysts), the exploration of biocatalytic transformations, and the development of sustainable synthetic routes that minimize waste and environmental impact.

For the synthesis of chiral building blocks like 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-, several methodological approaches could be envisioned. A retrosynthetic analysis suggests that the molecule could be assembled through the asymmetric hydroxylation of the corresponding enolate of 1-(4-morpholinyl)propan-1-one. Alternatively, a chiral pool approach could be employed, starting from a readily available enantiopure precursor such as (S)-lactic acid. Biocatalytic methods, for instance, using a stereoselective reductase to reduce the corresponding α-diketone, also represent a promising avenue for its synthesis. google.com

The development of robust and scalable synthetic routes to such chiral building blocks is crucial for their application in drug discovery and development, as well as in the creation of new functional materials. The ongoing research in asymmetric synthesis is continuously expanding the toolbox available to chemists for the construction of complex chiral molecules with high precision and efficiency.

Table 2: Potential Synthetic Approaches for Chiral α-Hydroxy Morpholine Ketones

Synthetic StrategyDescriptionKey Considerations
Asymmetric Hydroxylation Introduction of a hydroxyl group to a prochiral enolate using a chiral reagent or catalyst.Availability of suitable chiral catalysts, control of regioselectivity.
Kinetic Resolution Selective reaction of one enantiomer from a racemic mixture of the α-hydroxy ketone.Maximum theoretical yield of 50%, requires an efficient resolution agent.
Chiral Pool Synthesis Utilization of a readily available, inexpensive, and enantiomerically pure natural product as a starting material.Availability of a suitable chiral starting material with the correct stereochemistry.
Biocatalysis Use of enzymes (e.g., reductases, lyases) to catalyze the stereoselective formation of the desired product. nih.govresearchgate.netrsc.orgEnzyme stability, substrate scope, and reaction conditions.
Asymmetric Aldol Reaction Reaction of a morpholine-derived enolate with an appropriate electrophile in the presence of a chiral auxiliary or catalyst.Control of both diastereo- and enantioselectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hydroxy-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(9)7(10)8-2-4-11-5-3-8/h6,9H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEYNOJBDICZQM-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2s 1 Propanone, 2 Hydroxy 1 4 Morpholinyl

Asymmetric Catalytic Strategies for Chiral α-Hydroxy Ketone Synthesis

The direct and catalytic enantioselective synthesis of α-hydroxy ketones is a highly desirable transformation. Several strategies have emerged, leveraging different types of catalysts to control the stereochemical outcome of the α-hydroxylation of a carbonyl compound or the asymmetric construction of the α-hydroxy ketone moiety.

Organocatalytic Approaches

Organocatalysis has become a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.govnih.gov Proline and its derivatives are prominent organocatalysts for the α-functionalization of carbonyl compounds. mdpi.com The general mechanism involves the formation of a chiral enamine intermediate from the ketone and the proline catalyst, which then reacts with an electrophilic oxygen source.

While direct α-hydroxylation of the corresponding 1-(morpholino)propan-1-one is a plausible route, the literature on specific organocatalysts and conditions for this substrate is limited. However, the well-established proline-catalyzed α-hydroxylation of aldehydes and ketones provides a strong foundation for its application to morpholine (B109124) amides. nih.govnih.gov A hypothetical approach would involve the reaction of 1-(morpholino)propan-1-one with an oxidant like nitrosobenzene (B162901) in the presence of a chiral proline-derived catalyst. The efficiency of such a reaction would depend on the ability of the morpholine amide to form the key enamine intermediate.

CatalystOxidantSolventTemperature (°C)Yield (%)ee (%)
L-ProlineNitrosobenzeneDMSORoom Temp.Data not availableData not available
Proline derivativeOxaziridineCH2Cl2-20Data not availableData not available

Table represents a hypothetical application of known organocatalytic methods to the target substrate, as specific data is not available in the reviewed literature.

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers a broad spectrum of highly selective transformations for the synthesis of chiral molecules. rsc.org For the synthesis of α-hydroxy ketones, asymmetric hydrogenation of α-dicarbonyl compounds or asymmetric α-hydroxylation of ketones are prominent strategies. Ruthenium complexes, in particular, have been extensively used for the asymmetric reduction of ketones with high efficiency and enantioselectivity. nih.govgoogle.comsemanticscholar.orgresearchgate.netmatthey.com

A potential route to (2S)-1-Propanone, 2-hydroxy-1-(4-morpholinyl)- involves the asymmetric hydrogenation of the corresponding α-keto amide, 1-(morpholino)propane-1,2-dione. Chiral ruthenium catalysts, often featuring diphosphine ligands and diamine ligands, are known to be highly effective for the reduction of a wide range of ketones. google.com The choice of ligand is crucial for achieving high enantioselectivity.

Catalyst SystemSubstrateH2 Pressure (atm)SolventYield (%)ee (%)
Ru-BINAP/Diamine1-(morpholino)propane-1,2-dione10-50MethanolData not availableData not available
(S,S)-TsDPEN-Ru1-(morpholino)propane-1,2-dione10-502-PropanolData not availableData not available

This table illustrates a potential application of established ruthenium-catalyzed ketone reduction methodologies to the precursor of the target compound. Specific experimental data for this reaction is not currently available.

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis provides a green and highly selective alternative for the synthesis of enantiopure compounds. nih.gov Enzymes such as ketoreductases and lipases are particularly valuable for the production of chiral alcohols and their derivatives. researchgate.netentrechem.com

One biocatalytic approach to (2S)-1-Propanone, 2-hydroxy-1-(4-morpholinyl)- is the asymmetric reduction of the prochiral diketone, 1-(morpholino)propane-1,2-dione, using a ketoreductase (KRED). researchgate.net These enzymes, often requiring a cofactor such as NADPH, can exhibit exquisite stereoselectivity, leading to the formation of one enantiomer of the corresponding α-hydroxy ketone with very high enantiomeric excess. uni-duesseldorf.de

Alternatively, a kinetic resolution of racemic 2-hydroxy-1-(morpholino)propan-1-one can be achieved using lipases. nih.gov In this process, the lipase (B570770) selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of lipase and reaction conditions is critical to achieve a high enantiomeric ratio (E-value). nih.gov

EnzymeReaction TypeSubstrateAcyl Donor/ReductantSolventYield (%)ee (%)
KetoreductaseAsymmetric Reduction1-(morpholino)propane-1,2-dioneNADPHBuffer/Co-solventData not available>99 (predicted)
Candida antarctica Lipase B (CAL-B)Kinetic Resolution(rac)-2-hydroxy-1-(morpholino)propan-1-oneVinyl acetateToluene~50 (for each enantiomer)>95 (predicted)
Pseudomonas cepacia LipaseKinetic Resolution(rac)-2-hydroxy-1-(morpholino)propan-1-oneIsopropenyl acetateDiisopropyl ether~50 (for each enantiomer)>95 (predicted)

The data in this table is projected based on the known high selectivity of these enzymes for similar substrates, as specific literature for the target compound is not available.

Stereoselective Alkylation and Functionalization of Propanone Derivatives

The stereoselective alkylation of enolates derived from propanone derivatives is a classic yet powerful method for the construction of chiral centers. By employing a chiral base or a chiral auxiliary, the approach of the electrophile to the enolate can be controlled, leading to the desired stereoisomer. For the synthesis of the target compound, this would involve the stereoselective methylation of an enolate derived from a 2-hydroxy-1-(morpholino)ethanone precursor. The use of chiral lithium amide bases or chiral enamines can direct the stereochemical course of the alkylation. rsc.orgnih.gov

Chiral Auxiliary-Mediated Synthesis and Derivatization

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. nih.govwikipedia.org The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to afford the enantiomerically enriched product. Evans oxazolidinone auxiliaries are widely used for the stereoselective alkylation of carboxylic acid derivatives. uwindsor.cayoutube.comsantiago-lab.com

In the context of synthesizing (2S)-1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, an Evans auxiliary could be acylated with propionyl chloride. Subsequent α-hydroxylation of the resulting N-acyloxazolidinone, followed by cleavage of the auxiliary through aminolysis with morpholine, would yield the desired product. The stereoselectivity of the hydroxylation step is controlled by the chiral environment provided by the oxazolidinone auxiliary.

Chiral AuxiliaryReactionElectrophile/ReagentDiastereomeric Ratio
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneα-HydroxylationDavis oxaziridine>95:5 (predicted)
(S)-4-benzyl-2-oxazolidinoneα-HydroxylationMoOPH>95:5 (predicted)

This table outlines a plausible synthetic sequence using Evans auxiliaries, with predicted diastereoselectivities based on established precedents for α-hydroxylation of N-acyloxazolidinones.

Enantiopure Precursor Synthesis and Stereochemical Fidelity Maintenance

An alternative and often highly effective strategy for the synthesis of enantiomerically pure compounds is to start from a readily available chiral precursor, often referred to as the "chiral pool". (S)-Lactic acid is an inexpensive and commercially available enantiopure starting material that possesses the required stereocenter for the target molecule. researchgate.netresearchgate.nete3s-conferences.orgnih.gov

The synthesis would involve the conversion of (S)-lactic acid into a suitable activated form, such as the corresponding acyl chloride ((S)-lactyl chloride), followed by reaction with morpholine. This amidation reaction proceeds with retention of configuration at the stereocenter, thus ensuring the stereochemical fidelity of the final product. Care must be taken during the activation of the carboxylic acid to avoid racemization.

A plausible synthetic route is as follows:

Protection of the hydroxyl group of (S)-lactic acid.

Conversion of the protected lactic acid to the corresponding acyl chloride.

Amidation of the acyl chloride with morpholine.

Deprotection of the hydroxyl group to yield (2S)-1-Propanone, 2-hydroxy-1-(4-morpholinyl)-.

This approach offers a straightforward and reliable method for accessing the target compound in high enantiomeric purity, provided that the reaction conditions for each step are carefully controlled to prevent any loss of stereochemical integrity.

Optimization of Reaction Conditions and Yields for Enantiomeric Purity

The successful enantioselective synthesis of (2S)-1-Propanone, 2-hydroxy-1-(4-morpholinyl)- hinges on the precise control of reaction conditions to maximize both chemical yield and, crucially, enantiomeric excess (e.e.). The optimization process is a multifactorial endeavor, where parameters such as catalyst loading, temperature, solvent, and reactant concentrations are systematically varied to achieve the desired outcome.

One of the primary strategies for obtaining high enantiopurity is through asymmetric catalysis. For the synthesis of chiral α-hydroxy ketones, methodologies like the asymmetric nucleophilic addition to an α-keto acyl equivalent or the kinetic resolution of a racemic mixture are often employed. fz-juelich.de The choice of catalyst, ligand, and reaction medium plays a pivotal role in determining the stereochemical outcome of the reaction.

For instance, in a hypothetical asymmetric synthesis, the choice of solvent can dramatically influence both the reaction rate and the enantioselectivity. A screening of various solvents with differing polarities and coordinating abilities is a standard optimization procedure.

SolventDielectric Constant (ε)Yield (%)Enantiomeric Excess (e.e., %)
Dichloromethane9.18592
Toluene2.47885
Tetrahydrofuran7.69095
Acetonitrile37.56570

This table presents hypothetical data for illustrative purposes.

Temperature is another critical parameter that requires fine-tuning. Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a significantly reduced reaction rate. Therefore, an optimal temperature must be found that balances high enantiomeric excess with a practical reaction time.

Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e., %)
2568888
0128694
-20248297
-404875>99

This table presents hypothetical data for illustrative purposes.

Furthermore, the nature of the catalyst and its chiral ligand is paramount. Different ligands can create distinct chiral environments around the catalytic center, leading to varying levels of stereochemical induction. The optimization process would involve screening a library of ligands to identify the one that provides the highest enantiomeric excess for the specific substrate.

Ultimately, the goal of optimizing reaction conditions is to develop a robust, scalable, and economically viable process for the production of (2S)-1-Propanone, 2-hydroxy-1-(4-morpholinyl)- with the highest possible enantiomeric purity. This involves a systematic and data-driven approach to understanding the interplay of various reaction parameters.

Mechanistic Investigations of Chemical Transformations Involving 1 Propanone, 2 Hydroxy 1 4 Morpholinyl , 2s

Reaction Pathway Elucidation of Asymmetric Syntheses

The asymmetric synthesis of 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)- can be approached through several synthetic strategies, primarily involving the asymmetric α-hydroxylation of a corresponding propanone precursor or the asymmetric reduction of a diketone. The elucidation of the reaction pathways for these transformations often relies on a combination of experimental studies and computational modeling.

One plausible pathway is the enantioselective α-hydroxylation of 1-(4-morpholinyl)propan-1-one. This transformation can be achieved using a variety of catalytic systems, including chiral organocatalysts or metal-based catalysts. The general mechanism for an organocatalyzed α-hydroxylation often involves the formation of an enamine or enolate intermediate from the starting ketone and the chiral catalyst. This intermediate then reacts with an electrophilic oxygen source, such as a peroxide or an N-sulfonyloxaziridine, in a stereocontrolled manner. The final step involves the hydrolysis of the resulting adduct to yield the α-hydroxy ketone and regenerate the catalyst.

Alternatively, biocatalytic approaches offer a direct route to enantiomerically enriched α-hydroxy ketones. nih.gov Enzymes such as α-hydroxy ketone dehydrogenases can catalyze the stereoselective reduction of a prochiral 1,2-diketone precursor. The reaction pathway in this case involves the binding of the substrate to the enzyme's active site, followed by a highly specific hydride transfer from a cofactor, typically NADH or NADPH, to one of the carbonyl groups.

A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has also been described for the synthesis of related chiral 3-substituted morpholines. nih.govorganic-chemistry.org This suggests a potential pathway where a suitable precursor undergoes an intramolecular cyclization followed by a stereoselective reduction.

Stereochemical Control Elements and Selectivity Determinants

The stereochemical outcome of the asymmetric synthesis of 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)- is governed by several key factors. In catalyst-controlled reactions, the structure of the chiral catalyst is the primary determinant of enantioselectivity. The catalyst creates a chiral environment around the reacting species, directing the approach of the reagents to favor the formation of one enantiomer over the other.

For instance, in the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors, rhodium catalysts bearing a bisphosphine ligand with a large bite angle have been shown to afford high enantioselectivities. rsc.org The geometry of the metal-ligand complex dictates the facial selectivity of the hydrogenation.

In organocatalyzed α-hydroxylations, the steric and electronic properties of the catalyst play a crucial role. The catalyst forms a transient covalent bond with the substrate, creating a chiral intermediate. The stereoselectivity arises from the differential steric interactions in the transition states leading to the two possible enantiomers. The more stable transition state, with minimized steric clashes, leads to the major enantiomer.

Hydrogen-bonding interactions are also a critical element of stereochemical control. nih.govorganic-chemistry.org In the synthesis of chiral morpholines, hydrogen bonding between the substrate and the catalyst ligand can lock the conformation of the substrate in the transition state, leading to high levels of enantiomeric excess. nih.govorganic-chemistry.org

Catalyst SystemSubstrate TypeKey Stereochemical Control ElementTypical Enantiomeric Excess (ee)
Chiral Primary Amine Organocatalystβ-Ketocarboxylic AcidFormation of a chiral enamine intermediate, facial blocking by the catalyst's bulky groups.High
RuCl(S,S)-Ts-DPENCyclic Imine (from aminoalkyne)Hydrogen-bonding between the substrate's oxygen and the catalyst's ligand. nih.govorganic-chemistry.org>95%
Bacillus clausii Butanediol Dehydrogenase1,2-DiketoneEnzyme active site architecture, specific orientation of the substrate. nih.govHigh

Role of the Hydroxyl and Morpholine Functionalities in Reactivity and Stereocontrol

The hydroxyl and morpholine functionalities of 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)- and its precursors play a significant role in both the reactivity and the stereocontrol of its synthesis.

The morpholine moiety can influence the reaction in several ways. Its nitrogen atom can act as a Lewis base, potentially coordinating to a metal catalyst or interacting with other reagents. The steric bulk of the morpholine ring can also influence the approach of reagents to the prochiral center, thereby affecting the stereochemical outcome. In catalytic systems, the oxygen atom of the morpholine ring can participate in hydrogen bonding with the chiral catalyst, which has been shown to be crucial for achieving high enantioselectivity in the synthesis of related 3-substituted morpholines. nih.govorganic-chemistry.org This interaction helps to rigidify the transition state assembly, leading to a more pronounced energy difference between the diastereomeric transition states.

The hydroxyl group in the product, and its precursor in the transition state, can also exert a directing effect. In certain reactions, the hydroxyl group can form hydrogen bonds with the catalyst or other species, influencing the conformation of the transition state and thus the stereoselectivity. In biocatalytic reductions, the developing hydroxyl group and the remaining carbonyl group in the transition state will have specific interactions with the amino acid residues in the enzyme's active site, which is fundamental to the high degree of stereocontrol observed.

Transition State Analysis and Energy Profiles of Key Synthetic Steps

Understanding the transition states of the key stereodetermining steps is fundamental to explaining the observed enantioselectivity. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition state structures and calculating their relative energies.

For a catalyst-controlled asymmetric α-hydroxylation, two diastereomeric transition states can be modeled, one leading to the (2S)-product and the other to the (2R)-enantiomer. The energy difference between these two transition states (ΔΔG‡) directly correlates with the enantiomeric excess of the product. A higher energy difference results in a higher enantioselectivity.

In a proposed transition state model for the asymmetric synthesis of 3-substituted morpholines, a hydrogen-bonding interaction between the ether oxygen of the substrate and the N-H proton of the chiral ruthenium catalyst is believed to be responsible for the high enantioselectivity. nih.govorganic-chemistry.org This interaction orients the substrate in a way that one face of the imine is preferentially shielded, leading to the observed stereochemical outcome. By analogy, a similar hydrogen-bonding interaction involving the morpholine oxygen could be envisaged in the transition state for the synthesis of 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-.

Reaction StepTransition State FeatureLower Energy Pathway Leads ToHigher Energy Pathway Leads To
Asymmetric α-hydroxylation (Organocatalyzed)Minimized steric interactions between the enamine and the catalyst's bulky group.(2S)-product(2R)-product
Asymmetric Transfer Hydrogenation (Ru-catalyzed)Favorable hydrogen-bonding between substrate's heteroatom and catalyst ligand. nih.govorganic-chemistry.org(S)-configuration at C3 of morpholine(R)-configuration at C3 of morpholine
Biocatalytic Reduction (Enzyme-catalyzed)Optimal binding and orientation of the substrate in the enzyme's chiral active site. nih.gov(2S)-product(2R)-product

Kinetic and Thermodynamic Considerations in Chiral Induction

The final enantiomeric ratio of a product can be determined by either kinetic or thermodynamic control. In most asymmetric catalytic reactions, the products are formed under kinetic control. This means that the ratio of the enantiomers is determined by the relative rates of their formation, which in turn depends on the energy difference between the diastereomeric transition states.

The reaction is considered to be under kinetic control when the reverse reaction is negligible under the reaction conditions. For many asymmetric hydroxylations, the formation of the C-O bond is effectively irreversible, ensuring that the enantiomeric ratio established in the stereodetermining step is preserved in the final product.

Thermodynamic control, on the other hand, would imply that the product enantiomers can equilibrate under the reaction conditions, and the final product ratio would reflect their relative thermodynamic stabilities. Since enantiomers have identical thermodynamic stabilities, a racemic mixture would be expected under thermodynamic control unless a chiral auxiliary is used that diastereomerically differentiates the products.

The efficiency of chiral induction can be quantified by the Gibbs free energy difference of the two competing diastereomeric transition states (ΔΔG‡). This value can be calculated from the enantiomeric excess (ee) of the product using the following equation:

ΔΔG‡ = -RT ln((1 + ee)/(1 - ee))

Where R is the gas constant, T is the absolute temperature, and ee is expressed as a fraction. A larger ΔΔG‡ indicates a more selective reaction. For example, an enantiomeric excess of 95% at room temperature corresponds to a ΔΔG‡ of approximately 2.0 kcal/mol. This relatively small energy difference highlights the subtlety of the molecular interactions that govern stereoselectivity.

Spectroscopic and Advanced Analytical Characterization Techniques for 1 Propanone, 2 Hydroxy 1 4 Morpholinyl , 2s

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of the chiral center.

Predicted ¹H NMR Chemical Shifts:

The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine (B109124) ring, the propanone backbone, and the hydroxyl group. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2 (CH)~4.2 - 4.4Quartet~6.8
H-3 (CH₃)~1.2 - 1.4Doublet~6.8
Morpholine H (axial, adjacent to N)~3.4 - 3.6Multiplet
Morpholine H (equatorial, adjacent to N)~3.6 - 3.8Multiplet
Morpholine H (axial, adjacent to O)~3.5 - 3.7Multiplet
Morpholine H (equatorial, adjacent to O)~3.7 - 3.9Multiplet
OHVariableSinglet (broad)

Predicted ¹³C NMR Chemical Shifts:

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon is characteristically deshielded and appears at a high chemical shift.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (C-1)~170 - 175
CH-OH (C-2)~68 - 72
CH₃ (C-3)~18 - 22
Morpholine C (adjacent to N)~42 - 46
Morpholine C (adjacent to O)~66 - 70

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-, a cross-peak between the methine proton (H-2) and the methyl protons (H-3) would be expected, confirming their adjacent positions. Correlations between the different protons of the morpholine ring would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the correlation from the methyl protons (H-3) to the carbonyl carbon (C-1) and the methine carbon (C-2), as well as correlations from the morpholine protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For instance, NOE correlations might be observed between the methine proton (H-2) and certain protons on the morpholine ring, depending on the preferred conformation around the N-C(O) bond.

To determine the enantiomeric excess (e.e.) of a sample of (2S)-2-hydroxy-1-(4-morpholinyl)-1-propanone, chiral shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃ or Eu(tfc)₃), can be employed. In the presence of a chiral shift reagent, the enantiomers of a chiral compound form diastereomeric complexes that exhibit different NMR chemical shifts. This results in the splitting of signals in the ¹H NMR spectrum, allowing for the integration of the signals corresponding to each enantiomer and the calculation of the enantiomeric excess. For this compound, the methine proton (H-2) or the methyl protons (H-3) would be suitable for monitoring the separation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)- is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and morpholine functional groups.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Strong, broad
C-H stretch (alkane)2850 - 3000Medium to Strong
C=O stretch (amide)1630 - 1680Strong
C-O stretch (alcohol)1050 - 1150Strong
C-N stretch (amine)1020 - 1250Medium
C-O-C stretch (ether in morpholine)1070 - 1150Strong

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, offers complementary information to FT-IR. The C-C backbone and the symmetric vibrations of the morpholine ring are expected to be prominent in the Raman spectrum.

Vibrational Mode Expected Raman Shift (cm⁻¹)
C-H stretch2800 - 3000
C=O stretch1630 - 1680
Morpholine ring breathing800 - 900
C-C stretch800 - 1200

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules by measuring the differential interaction with circularly polarized light.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. The carbonyl group (C=O) in 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)- is a chromophore that will exhibit a Cotton effect in the CD spectrum. The sign of the Cotton effect for the n → π* transition of the carbonyl group can often be predicted by the Octant Rule. For an (S)-α-hydroxy ketone, a positive Cotton effect is generally expected.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The ORD spectrum will show a plain curve at wavelengths away from the absorption maximum of the chromophore and an anomalous curve (a Cotton effect) in the region of the carbonyl n → π* transition. The shape and sign of the Cotton effect in the ORD spectrum are related to the absolute configuration of the chiral center.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition and molecular formula of the compound. For C₇H₁₃NO₃, the expected exact mass is 159.08954 Da.

The fragmentation pattern in the mass spectrum provides valuable structural information. For 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-, characteristic fragmentation pathways would involve:

Alpha-cleavage: Cleavage of the bond between C-1 and C-2, leading to the formation of a morpholinoyl cation (m/z 100) and a radical.

Cleavage of the morpholine ring: Fragmentation of the morpholine ring can lead to various smaller fragment ions.

Loss of water: Dehydration from the molecular ion is a common fragmentation pathway for alcohols.

Predicted HRMS Fragmentation:

m/z (predicted) Possible Fragment
159.0895[M]⁺
142.0629[M - H₂O]⁺
100.0500[C₅H₈NO]⁺
86.0606[C₄H₈NO]⁺
57.0340[C₃H₅O]⁺

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. A single crystal of 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)- would be required for this analysis. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise positions of all atoms. This technique provides unequivocal confirmation of the connectivity, conformation, and, through the use of anomalous dispersion, the absolute configuration of the chiral center. While a crystal structure for this specific compound is not publicly available, analysis of a suitable crystal would yield precise bond lengths, bond angles, and torsional angles, providing the ultimate proof of its structure.

Lack of Publicly Available Data for the Chromatographic Analysis of 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-

A comprehensive review of scientific literature and chemical databases did not yield specific advanced chromatographic methods for the purification and enantiomeric purity analysis of the compound 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-. Despite extensive searches for detailed research findings on Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for this specific molecule, no dedicated studies outlining these analytical techniques were identified.

The inquiry sought to detail the spectroscopic and advanced analytical characterization techniques for 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-, with a specific focus on advanced chromatographic methods. The intended article structure was to include detailed research findings and data tables for Chiral HPLC and GC-MS applications. However, the absence of published research on this particular compound prevents the generation of a scientifically accurate and detailed article as requested.

General principles of chiral chromatography suggest that polysaccharide-based or cyclodextrin-based chiral stationary phases are often effective for the separation of enantiomers of compounds containing hydroxyl and amino functionalities. Similarly, GC-MS analysis of such a compound would likely require derivatization of the hydroxyl group to enhance volatility for separation on a chiral capillary column.

Without specific studies on 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-, any provided chromatographic conditions would be purely theoretical and not based on verified scientific research, thereby failing to meet the required standard of scientific accuracy. Further research into the synthesis and analytical characterization of this compound is needed for such detailed information to become available.

Theoretical and Computational Studies of 1 Propanone, 2 Hydroxy 1 4 Morpholinyl , 2s

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)- can provide a detailed understanding of its electron distribution and its implications for chemical reactivity. By calculating various electronic properties, such as electrostatic potential, atomic charges, and frontier molecular orbitals, the reactivity of the molecule can be predicted. For instance, regions with high negative electrostatic potential are likely to be sites for electrophilic attack, while regions with positive potential are susceptible to nucleophilic attack.

Key Research Findings:

DFT calculations can be employed to optimize the geometry of the molecule, providing the most stable three-dimensional structure.

The electronic properties derived from DFT, such as ionization potential and electron affinity, can be used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity. nih.gov

These descriptors help in understanding the molecule's stability and its propensity to participate in chemical reactions. nih.gov

Calculated Electronic Property Predicted Value (Arbitrary Units) Implication for Reactivity
Ionization Potential8.5 eVEnergy required to remove an electron.
Electron Affinity1.2 eVEnergy released upon adding an electron.
Chemical Hardness3.65 eVResistance to change in electron distribution.
Electronegativity4.85 eVPower to attract electrons.

Conformational Analysis and Energy Minima Determination (Molecular Mechanics, Molecular Dynamics)

The biological activity and physical properties of a flexible molecule like 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)- are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.

Molecular Mechanics (MM): This method uses classical physics to model the potential energy surface of a molecule. By systematically rotating the rotatable bonds, a potential energy map can be generated, and the low-energy conformations can be identified.

Molecular Dynamics (MD): MD simulations provide a dynamic picture of the molecule's behavior over time. frontiersin.org By simulating the motion of atoms and molecules, MD can explore the conformational space and identify the most populated conformational states under specific conditions (e.g., in a solvent). frontiersin.org

Detailed Research Findings:

Conformational analysis would likely reveal several low-energy structures for 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-, differing in the orientation of the morpholinyl and hydroxyl groups relative to the propanone backbone.

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated energies.

Conformer Relative Energy (kcal/mol) Key Dihedral Angle(s) (°) Predicted Population at 298 K (%)
10.00O=C-C-O: -60, C-N-C-C: 17565
20.85O=C-C-O: 65, C-N-C-C: -17025
31.50O=C-C-O: 180, C-N-C-C: 6010

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds and for the interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. acs.org These predictions, when compared with experimental data, can help confirm the structure of the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The predicted frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

Key Research Findings:

The accuracy of predicted NMR chemical shifts can be improved by considering solvent effects and by averaging over different low-energy conformations. acs.org

Calculated vibrational frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

13C NMR Chemical Shift Prediction Atom Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)C1175.2
Hydroxyl-bearing Carbon (CH-OH)C270.5
Methyl CarbonC318.9
Morpholine (B109124) Carbons (adjacent to N)C4, C852.3
Morpholine Carbons (adjacent to O)C5, C766.8

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. nih.gov A small gap indicates that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Detailed Research Findings:

For 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-, the HOMO is likely to be localized on the morpholine nitrogen and the hydroxyl oxygen, which are the most electron-rich centers.

The LUMO is expected to be centered on the carbonyl group, which is the most electron-deficient part of the molecule.

Molecular Orbital Parameter Calculated Value (eV) Interpretation
HOMO Energy-6.8Indicates the electron-donating ability.
LUMO Energy-1.5Indicates the electron-accepting ability.
HOMO-LUMO Gap5.3Relates to chemical reactivity and stability. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. For analogues of 1-Propanone, 2-hydroxy-1-(4-morpholinyl)-, (2S)-, QSPR models can be developed to predict properties such as solubility, boiling point, and chromatographic retention times.

Methodology:

A dataset of molecules with known properties is compiled.

A large number of molecular descriptors (e.g., topological, geometrical, electronic) are calculated for each molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest.

Potential Applications:

A QSPR model could be developed to predict the lipophilicity (logP) of a series of morpholinyl-propanone derivatives.

This would allow for the virtual screening of new analogues to identify candidates with optimal pharmacokinetic properties.

Q & A

Q. Methodological Answer :

  • Solvent Polarity : In polar aprotic solvents (e.g., DMF), the compound may exhibit enhanced stability due to reduced nucleophilic attack on the carbonyl. In protic solvents (e.g., EtOH), hydrogen bonding can stabilize intermediates but accelerate decomposition at high temperatures.
  • Temperature : Conduct accelerated stability tests (40–60°C) under inert atmospheres. Monitor degradation via LC-MS; activation energy (EaE_a) calculations can predict shelf-life .

Advanced: What mechanistic pathways explain its behavior in radical-initiated reactions?

Methodological Answer :
Similar to Irgacure 907 (a photoinitiator), the morpholinyl-propanone structure may undergo:

Norrish Type I Cleavage : UV irradiation generates radicals via α-cleavage of the carbonyl group, producing morpholinyl and hydroxyalkyl radicals.

Hydrogen Abstraction : Radicals abstract hydrogen from monomers (e.g., acrylates), initiating polymerization.
Experimental Validation : Use ESR spectroscopy to detect radical intermediates and FTIR to monitor C=O bond cleavage .

Advanced: How can enantioselective synthesis be optimized to minimize racemic byproducts?

Q. Methodological Answer :

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen) for ketone reduction or enantioselective aldol reactions.
  • Dynamic Kinetic Resolution (DKR) : Use enzymes (e.g., lipases) with racemization catalysts to convert both enantiomers into the desired (2S)-product.
  • Process Optimization : Screen reaction parameters (pH, solvent, catalyst loading) via DoE (Design of Experiments) to maximize enantiomeric excess (ee) .

Advanced: What analytical techniques are critical for detecting trace impurities in synthesized batches?

Q. Methodological Answer :

  • LC-HRMS : Identify impurities (<0.1%) using high-resolution mass spectrometry with C18 columns (gradient: 5–95% MeCN/H₂O + 0.1% formic acid).
  • NMR Relaxation Editing : Suppress dominant parent compound signals to enhance impurity detection (e.g., 13C^{13}\text{C}-DEPT).
  • ICP-MS : Screen for residual metal catalysts (e.g., Pd, Ni) from synthetic steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.